

# 4-bromo-7-(trifluoromethyl)-1H-indazole CAS number 1186334-79-1

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## Compound of Interest

Compound Name: 4-bromo-7-(trifluoromethyl)-1H-indazole

Cat. No.: B1375582

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An In-Depth Technical Guide to **4-bromo-7-(trifluoromethyl)-1H-indazole** (CAS: 1186334-79-1): Properties, Synthesis, and Applications in Drug Discovery

## Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.<sup>[1][2]</sup> Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile template for engaging with a wide array of biological targets.<sup>[1]</sup> The strategic functionalization of the indazole ring system is a cornerstone of modern drug design, enabling the fine-tuning of a compound's pharmacological profile.

This guide focuses on a particularly valuable derivative: **4-bromo-7-(trifluoromethyl)-1H-indazole**. The introduction of a trifluoromethyl group at the 7-position significantly impacts key drug-like properties, including metabolic stability, lipophilicity, and binding affinity. Concurrently, the bromine atom at the 4-position serves as a versatile synthetic handle, providing a reactive site for a multitude of cross-coupling reactions. This combination makes **4-bromo-7-(trifluoromethyl)-1H-indazole** a highly sought-after building block for constructing complex molecular architectures aimed at challenging disease targets. From the perspective of a Senior Application Scientist, this document provides an in-depth exploration of its properties, a robust synthesis protocol with mechanistic insights, and its strategic application in contemporary drug discovery programs.

## Part 1: Physicochemical and Structural Characteristics

The utility of a chemical building block is fundamentally dictated by its inherent physicochemical properties. For **4-bromo-7-(trifluoromethyl)-1H-indazole**, the interplay between the indazole core, the electron-withdrawing trifluoromethyl group, and the halogen substituent creates a unique profile that is highly advantageous for drug development.

### Key Properties Summary

Property	Value	Source(s)
CAS Number	1186334-79-1	[3][4]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrF <sub>3</sub> N <sub>2</sub>	[3][4]
Molecular Weight	265.03 g/mol	[3][4]
Appearance	Off-white to brown solid/powder	[5]
Purity	Typically ≥95-98%	[3][4]
LogP	3.344	[4]
Exact Mass	263.95100 Da	[4][6]
Storage Condition	2-8°C, under inert atmosphere	[4]

### Structural Analysis and Rationale

The molecule's structure is key to its function in synthesis:

- Indazole Core:** As a bioisostere for other bicyclic systems like indole, the indazole core provides a rigid framework for orienting substituents to interact with protein binding pockets. The N-H proton is weakly acidic, allowing for N-alkylation or N-arylation to explore different chemical vectors.
- Trifluoromethyl (CF<sub>3</sub>) Group:** Located at the 7-position, this highly electronegative group serves multiple purposes. It can enhance metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its lipophilic nature can improve cell membrane

permeability. In binding interactions, the  $\text{CF}_3$  group can act as a hydrogen bond acceptor or engage in favorable dipole-dipole interactions.

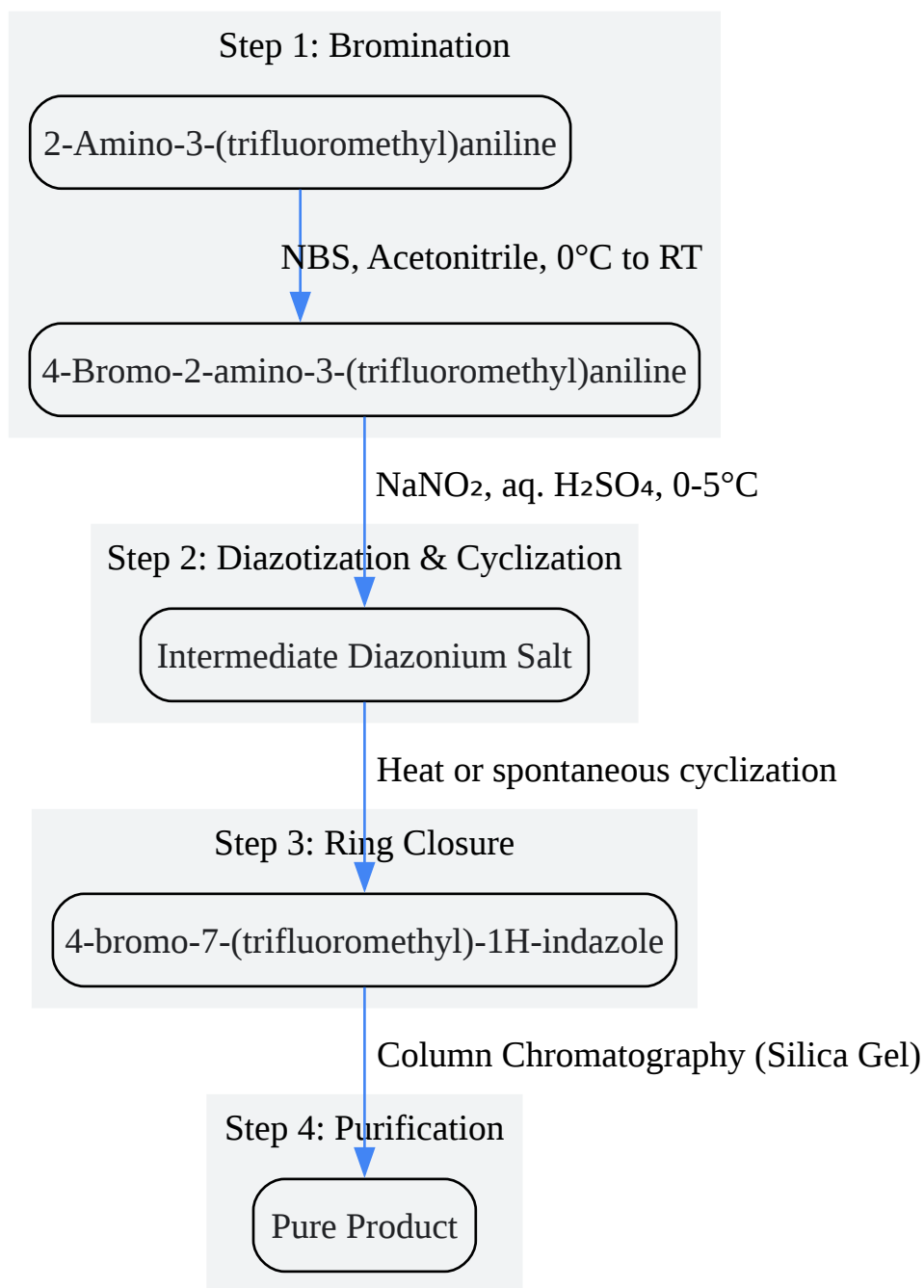
- **Bromo (Br) Group:** The bromine atom at the 4-position is the molecule's primary reactive site for diversification. It is ideally positioned for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the straightforward introduction of aryl, heteroaryl, alkynyl, and amino substituents, enabling rapid library synthesis and structure-activity relationship (SAR) studies.

## Part 2: Synthesis and Purification

A reliable and scalable synthesis is paramount for the utility of any chemical intermediate. While multiple strategies exist for constructing the indazole scaffold,<sup>[1][7]</sup> a common approach for this specific molecule involves a cyclization reaction from a suitably substituted aniline precursor.

### Proposed Synthetic Workflow

The following protocol describes a logical and field-proven pathway for the synthesis of **4-bromo-7-(trifluoromethyl)-1H-indazole**. The causality behind reagent choice and reaction conditions is highlighted to ensure reproducibility.



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Caption: Synthetic workflow for **4-bromo-7-(trifluoromethyl)-1H-indazole**.

## Detailed Experimental Protocol

Objective: To synthesize **4-bromo-7-(trifluoromethyl)-1H-indazole** via bromination and subsequent intramolecular cyclization of an aniline precursor.

### Step 1: Regioselective Bromination of 2-Amino-3-(trifluoromethyl)aniline

- **Rationale:** The starting material, 2-amino-3-(trifluoromethyl)aniline, is chosen for its pre-installed amino and trifluoromethyl groups at the correct relative positions. N-Bromosuccinimide (NBS) is selected as the brominating agent for its mild nature and high regioselectivity, favoring bromination para to the activating amino group.
- **Procedure:**
  - In a three-necked flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-amino-3-(trifluoromethyl)aniline in anhydrous acetonitrile.
  - Cool the solution to 0°C using an ice bath.
  - Add 1.05 equivalents of NBS portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
  - Allow the reaction to warm to room temperature and stir for 2-4 hours.
  - Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
  - Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
  - Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

### Step 2: Diazotization and Intramolecular Cyclization

- **Rationale:** This step converts the primary aromatic amine into a diazonium salt, which is a highly reactive intermediate. The diazonium group can then be displaced by the endocyclic nitrogen in an intramolecular cyclization to form the pyrazole ring of the indazole system. Sulfuric acid provides the necessary acidic medium, and sodium nitrite is the diazotizing agent. Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
- **Procedure:**

- Add the crude product from Step 1 to a solution of aqueous sulfuric acid (e.g., 20% v/v) and cool to 0°C.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature between 0-5°C.
- Stir the mixture at this temperature for 1 hour. The formation of the indazole may occur spontaneously or may require gentle warming (e.g., to 40-50°C) after the diazotization is complete.
- Once the reaction is complete (monitored by LC-MS), neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with dichloromethane (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

### Step 3: Purification

- Rationale: The crude product will likely contain unreacted starting materials and side products. Silica gel column chromatography is the standard and most effective method for isolating the target compound to a high degree of purity.
- Procedure:
  - Adsorb the crude product onto a small amount of silica gel.
  - Perform column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate) as the eluent.
  - Combine the fractions containing the pure product and evaporate the solvent to yield **4-bromo-7-(trifluoromethyl)-1H-indazole** as a solid.

## Part 3: Spectroscopic Characterization

Unambiguous structural confirmation is a non-negotiable step in synthesis. The following data are characteristic of **4-bromo-7-(trifluoromethyl)-1H-indazole** and serve as a benchmark for quality control.

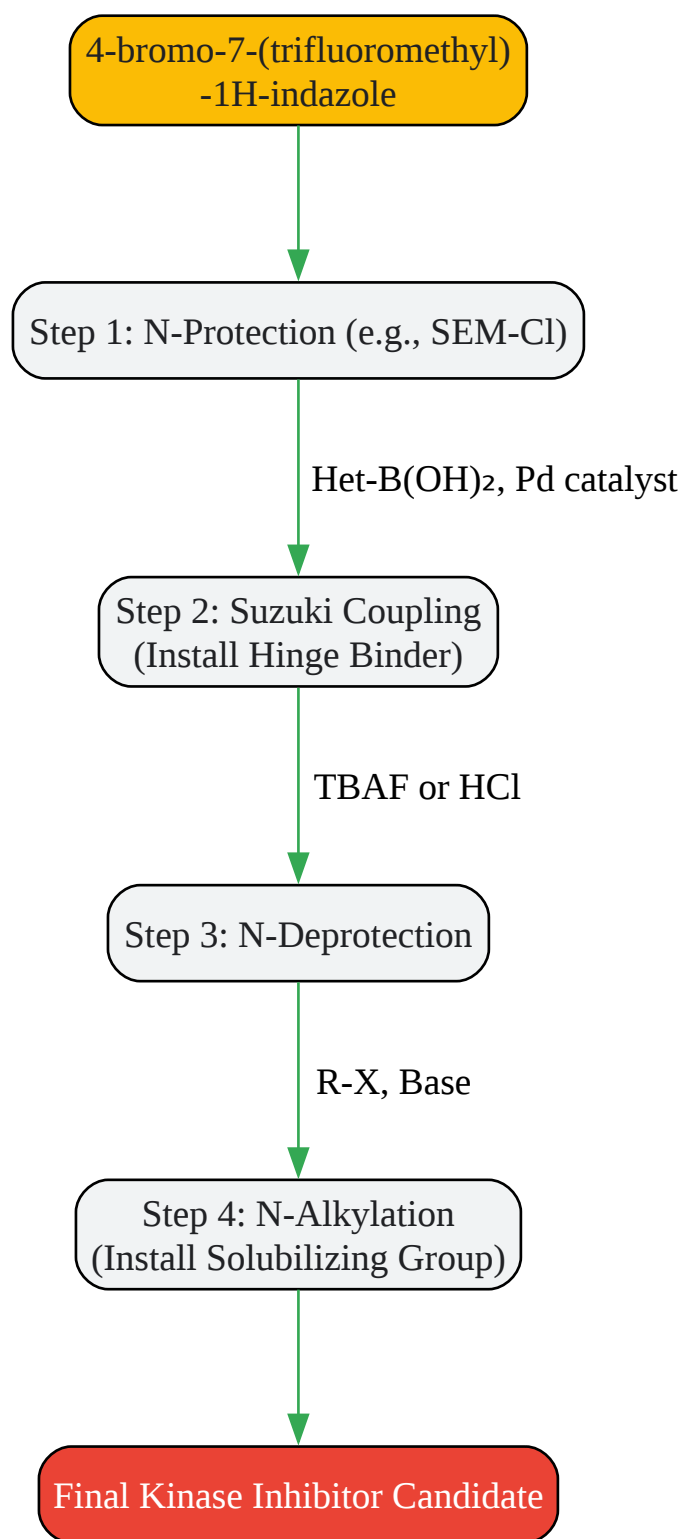
Analysis	Expected Result
$^1\text{H}$ NMR	Signals corresponding to the three aromatic protons and the N-H proton. The N-H proton will be a broad singlet, typically $>10$ ppm. The aromatic protons will appear as doublets or triplets in the 7-8 ppm range.
$^{13}\text{C}$ NMR	Resonances for the 8 carbon atoms, including a characteristic quartet for the $\text{CF}_3$ carbon (due to C-F coupling).
$^{19}\text{F}$ NMR	A sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spec (ESI)	$[\text{M}+\text{H}]^+$ at $m/z \approx 264.96$ and $[\text{M}-\text{H}]^-$ at $m/z \approx 262.95$ . The spectrum will show a characteristic isotopic pattern (approx. 1:1 ratio for M and M+2 peaks) due to the presence of bromine ( $^{79}\text{Br}$ and $^{81}\text{Br}$ ).

## Part 4: Applications in Medicinal Chemistry

**4-bromo-7-(trifluoromethyl)-1H-indazole** is not merely a chemical curiosity; it is a purpose-built intermediate for synthesizing high-value pharmaceutical candidates. Its primary application lies in serving as a scaffold for molecules targeting protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.

### Workflow: Kinase Inhibitor Development

The molecule is an ideal starting point for a kinase inhibitor discovery program. The bromine atom allows for the installation of a "hinge-binding" motif via a Suzuki coupling, while the N1 position can be functionalized to extend into a solvent-exposed region of the kinase active site.



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Caption: Synthetic strategy for a hypothetical kinase inhibitor.



This workflow demonstrates a logical progression from the starting material to a final drug candidate. The initial N-protection ensures that the subsequent Suzuki coupling occurs exclusively at the C4-bromo position. After installing the necessary hinge-binding heterocycle, the protecting group is removed, allowing for functionalization at the N1 position to optimize properties such as solubility and cell permeability.

## Part 5: Safety, Handling, and Storage

As with any active chemical reagent, proper handling is essential to ensure user safety and maintain the compound's integrity.

- **Hazard Identification:** Based on data for analogous compounds, **4-bromo-7-(trifluoromethyl)-1H-indazole** is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.<sup>[6][8][9]</sup>
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.<sup>[8][10]</sup> Handle in a well-ventilated area or a chemical fume hood.<sup>[8][9]</sup>
- **Handling Precautions:** Avoid breathing dust, fumes, or vapors.<sup>[8][10]</sup> Do not eat, drink, or smoke when using this product.<sup>[8][9]</sup> Wash hands thoroughly after handling.<sup>[8]</sup>
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.<sup>[4][9]</sup> For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.

## Conclusion

**4-bromo-7-(trifluoromethyl)-1H-indazole** represents a confluence of strategic chemical design and practical utility. Its trifluoromethyl group provides desirable drug-like properties, while its bromo substituent offers a gateway for synthetic diversification. The robust protocols for its synthesis and the clear pathways for its application in areas like kinase inhibitor development underscore its value to the drug discovery community. By understanding its properties, synthesis, and safe handling, researchers can effectively leverage this powerful building block to accelerate the creation of next-generation therapeutics.

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